Pomalidomide-amino-PEG4-C4-Cl

PROTAC CRBN ligand E3 ligase recruitment

Pomalidomide-amino-PEG4-C4-Cl (CAS 2924835-36-7), also designated as Intermediate 4d, is a pre-assembled E3 ligase ligand-linker conjugate used as a building block in the synthesis of cereblon (CRBN)-directed Proteolysis Targeting Chimeras (PROTACs). The compound integrates a pomalidomide-based cereblon-recruiting ligand with a tetraethylene glycol (PEG4) linker, terminating in a chloroalkane functional handle for downstream conjugation to target-binding warheads.

Molecular Formula C27H36ClN3O9
Molecular Weight 582.0 g/mol
Cat. No. B12375800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-amino-PEG4-C4-Cl
Molecular FormulaC27H36ClN3O9
Molecular Weight582.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCCCCCCl
InChIInChI=1S/C27H36ClN3O9/c28-10-3-1-2-4-11-37-12-13-38-14-15-39-16-17-40-18-23(33)29-20-7-5-6-19-24(20)27(36)31(26(19)35)21-8-9-22(32)30-25(21)34/h5-7,21H,1-4,8-18H2,(H,29,33)(H,30,32,34)
InChIKeyDMPRYECVRPAIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pomalidomide-amino-PEG4-C4-Cl: CRBN-Recruiting Ligand-Linker Conjugate for PROTAC Synthesis


Pomalidomide-amino-PEG4-C4-Cl (CAS 2924835-36-7), also designated as Intermediate 4d, is a pre-assembled E3 ligase ligand-linker conjugate used as a building block in the synthesis of cereblon (CRBN)-directed Proteolysis Targeting Chimeras (PROTACs) [1]. The compound integrates a pomalidomide-based cereblon-recruiting ligand with a tetraethylene glycol (PEG4) linker, terminating in a chloroalkane functional handle for downstream conjugation to target-binding warheads [2]. Its molecular formula is C₂₇H₃₆ClN₃O₉ with a molecular weight of 582.04 g/mol . Unlike stand-alone pomalidomide or simple PEG linkers, this conjugate provides a modular, ready-to-couple intermediate that streamlines PROTAC library synthesis by eliminating the need for separate linker attachment to the CRBN ligand [3].

Why Pomalidomide-amino-PEG4-C4-Cl Cannot Be Replaced by Generic Lenalidomide-PEG or Thalidomide-PEG Conjugates in PROTAC Design


Generic substitution of Pomalidomide-amino-PEG4-C4-Cl with structurally similar ligand-linker conjugates bearing lenalidomide or thalidomide E3-recruiting moieties is not functionally equivalent. The pomalidomide core confers a distinct neosubstrate degradation profile that differs from lenalidomide and thalidomide: pomalidomide recruits a broader and partially non-overlapping set of zinc-finger transcription factors for CRBN-dependent ubiquitination, including ARID2, DTWD1, GZF1, PATZ1, and multiple ZNF family proteins that are not efficiently degraded by lenalidomide [1]. Substituting the pomalidomide moiety with a lenalidomide-based conjugate would therefore alter the unintended neosubstrate degradation footprint of the resulting PROTAC, potentially confounding experimental interpretation. Furthermore, the chloroalkane termination of the PEG4 linker enables a distinct conjugation chemistry (nucleophilic substitution with HaloTag proteins or amine-functionalized warheads) that is incompatible with conjugates terminating in alkynes (click chemistry), carboxylic acids (amide coupling), or amines (alternative coupling strategies) [2]. These combined differences in both E3 ligase ligand identity and linker terminal functionality preclude simple one-to-one substitution without fundamentally altering the PROTAC‘s biochemical and pharmacological properties.

Pomalidomide-amino-PEG4-C4-Cl: Quantitative Differentiation Evidence for Scientific Selection


CRBN Binding Affinity of Pomalidomide vs Lenalidomide vs Thalidomide Core Ligands

The pomalidomide core in Pomalidomide-amino-PEG4-C4-Cl provides superior CRBN binding affinity compared to thalidomide-based conjugates and moderately better affinity than lenalidomide-based conjugates. In competitive binding assays displacing a Cy5-labeled cereblon-binding compound from CRBN, the approximate IC₅₀ values are 1.2 μM for pomalidomide versus 1.5 μM for lenalidomide and significantly weaker affinity for thalidomide (exact IC₅₀ not tabulated but consistently reported as the least potent of the three IMiDs) [1]. Note: Direct binding data for the full Pomalidomide-amino-PEG4-C4-Cl conjugate are not publicly available; the core pomalidomide ligand affinity serves as class-level inference for the conjugate's CRBN engagement capacity, as the PEG4-amino linkage at the 4-position preserves the CRBN-binding pharmacophore [2].

PROTAC CRBN ligand E3 ligase recruitment binding affinity

Terminal Chloroalkane Functionality Enables HaloTag-Specific Covalent Conjugation

The C4-Cl terminal chloroalkane group in Pomalidomide-amino-PEG4-C4-Cl provides a specific covalent conjugation handle for HaloTag fusion proteins, a functionality absent in conjugates terminating with amines, carboxylic acids, or alkynes. In HaloPROTAC systems, chloroalkane-containing linkers react selectively with the HaloTag7 protein through an SN2 mechanism forming a stable covalent alkyl-enzyme bond, with degradation kinetics demonstrating that HaloPROTAC3 (containing a chloroalkane-PEG linker) achieves 50% degradation of GFP-HaloTag7 within 4 to 8 hours, with significant degradation observed at concentrations as low as 50 nM after 24-hour treatment . Near-complete degradation of GFP-HaloTag7 is observed at 500 nM HaloPROTAC3 after 24 hours . This chloroalkane functionality is identified as one of the key functional groups attractive for cereblon-directed PROTAC design in a modular chemistry toolbox [1].

HaloTag covalent conjugation PROTAC linker chemical biology

PEG4 Linker Length Optimization for Ternary Complex Formation

Linker composition and length play a crucial role in achieving optimal PROTAC properties, with each PROTAC requiring optimization of linker parameters including chemical nature, length, hydrophilicity, and rigidity to achieve improved stability, bioavailability, cell membrane permeability, and suitable spatial orientation between the target POI and the E3 ubiquitin ligase [1]. In HaloPROTAC systems, systematic evaluation of linker length demonstrated that three ethylene glycol units (PEG3) is optimal for GFP-HaloTag7 degradation, with the PEG4-containing Pomalidomide-amino-PEG4-C4-Cl providing an additional ethylene glycol unit for extended reach and conformational flexibility that may be advantageous for larger target proteins or deeper binding pockets . The intermediate PEG4 linker in pomalidomide-based PROTACs combines hydrophilicity and flexibility to regulate PROTAC molecular conformation, promote ternary complex formation between target protein and E3 ligase, reduce non-specific binding, and enhance aqueous solubility and in vivo metabolic stability .

PROTAC linker optimization ternary complex PEG chain length degradation efficiency

Cryptic Impurity Control in Pomalidomide-PEG Conjugate Synthesis

Synthesis of pomalidomide-PEG based PROTACs is prone to formation of cryptic impurities that can confound biological interpretation if not identified and controlled. Recent systematic characterization of pomalidomide-PEG based PROTACs identified a cryptic impurity arising from incomplete coupling or side reactions during linker conjugation, which requires specific chromatographic conditions for separation and removal [1]. The impact of such impurities on biological results is substantial: trace impurities can compete with the active compound for binding sites, introduce off-target effects that obscure true degradation profiles, and skew potency assessments leading to misleading structure-activity relationships [2]. Procurement of pre-validated, high-purity Pomalidomide-amino-PEG4-C4-Cl from reputable vendors with documented purity control mitigates this risk, ensuring that biological readouts reflect the true performance of the intended molecule rather than contamination artifacts .

PROTAC synthesis impurity profiling quality control reproducibility

Modular Toolbox Integration: Chloroalkane as a Versatile Functional Handle

In the development of a modular chemistry toolbox for cereblon-directed PROTACs, chloroalkanes were specifically identified and validated as one of the attractive functional groups for linker termination, alongside protected amines, protected carboxylic acids, alkynes, and protected alcohols [1]. A variety of linkers of different constitution were attached to the CRBN ligand via the 4-amino position of pomalidomide, and each linker terminus was equipped with a set of functional groups to modulate physicochemical properties [2]. The inclusion of chloroalkanes in this validated toolbox demonstrates that this functional group has been experimentally confirmed as a viable and strategically important handle for expanding the PROTAC toolkit toward heterobifunctional molecules, including biotinylated probes, fluorescent tags, and hydrophobic modifications [3]. Pomalidomide-amino-PEG4-C4-Cl represents a commercial embodiment of this validated toolbox component, positioned as a pre-optimized intermediate for rapid PROTAC library diversification.

PROTAC toolbox linker functionalization modular synthesis chemical biology

Patent-Documented Utility in PROTAC Preparation

Pomalidomide-amino-PEG4-C4-Cl (explicitly designated as Intermediate 4d) is documented in patent literature as a specific intermediate in the preparation of PROTAC compounds targeting protein tyrosine phosphatase 1b (PTP1b) [1]. The patent describes the use of this exact conjugate (CAS 2924835-36-7) in the synthesis of bifunctional degradation molecules, with detailed experimental methods for its preparation and subsequent conjugation to target-binding warheads . This patent documentation provides independent, peer-examined validation of the compound‘s synthetic utility and establishes it as a demonstrably functional building block in PROTAC development, rather than merely a theoretically plausible intermediate. The explicit patent reference distinguishes this compound from analogous ligand-linker conjugates that lack documented successful application in peer-reviewed or patent literature.

PROTAC patent targeted protein degradation PTP1b pharmaceutical preparation

Pomalidomide-amino-PEG4-C4-Cl: Optimal Research and Industrial Application Scenarios for Scientific Procurement


Rapid HaloPROTAC Development for Target Degradation Validation

Pomalidomide-amino-PEG4-C4-Cl is ideally suited for constructing HaloPROTACs to rapidly validate whether a protein of interest is susceptible to CRBN-mediated degradation before investing in target-specific warhead synthesis. The chloroalkane terminus enables direct, covalent conjugation to HaloTag-fused target proteins, with literature precedent demonstrating that chloroalkane-containing HaloPROTACs achieve 50% degradation of GFP-HaloTag7 within 4-8 hours and significant degradation at 50 nM concentrations after 24 hours . This approach allows researchers to assess degradation feasibility, kinetics, and downstream phenotypic effects using a single CRBN-recruiting conjugate paired with existing HaloTag fusion constructs, significantly accelerating hit-to-lead timelines in chemical biology and drug discovery programs [1].

CRBN-Directed PROTAC Library Synthesis with Pre-Assembled Ligand-Linker Module

The compound serves as a pre-validated E3 ligase ligand-linker conjugate for parallel synthesis of CRBN-directed PROTAC libraries. By providing the pomalidomide CRBN ligand and PEG4 linker as a single, quality-controlled intermediate, it eliminates the need for separate linker attachment to the E3 ligand—a step that can introduce cryptic impurities requiring specialized chromatographic separation for removal . The chloroalkane handle enables straightforward conjugation to amine-containing warheads via nucleophilic substitution, facilitating the rapid generation of diverse PROTAC candidates for structure-activity relationship (SAR) studies across multiple target classes [1].

Chemical Biology Probe Development with Defined Linker Length

For research groups developing chemical biology probes where linker length optimization is critical, Pomalidomide-amino-PEG4-C4-Cl provides a defined PEG4 spacer that balances reach and conformational flexibility. Literature on PROTAC linker design indicates that linker composition and length play a crucial role in achieving optimal degradation properties, with each target requiring empirical optimization of these parameters . The PEG4 linker in pomalidomide-based PROTACs combines hydrophilicity and flexibility to promote ternary complex formation, reduce non-specific binding, and enhance aqueous solubility [1]. This compound serves as a starting point for linker optimization campaigns, with the defined PEG4 length allowing systematic comparison against shorter (PEG2-PEG3) or longer (PEG6-PEG8) linker variants available from the same chemical series.

Targeted Degradation of PTP1b in Metabolic Disease Research

The compound is specifically documented in patent literature as Intermediate 4d in the preparation of PROTACs targeting protein tyrosine phosphatase 1b (PTP1b), a validated therapeutic target for type 2 diabetes and obesity . Researchers investigating PTP1b degradation as a therapeutic strategy can directly reference the patent experimental methods for conjugate preparation and PROTAC assembly, reducing method development time and ensuring protocol reproducibility. The pomalidomide core‘s CRBN binding affinity (IC₅₀ ~1.2 μM) provides efficient E3 ligase recruitment for driving PTP1b ubiquitination and subsequent proteasomal degradation [1].

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